molecular formula C25H32FN3O4S B2560895 N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-76-4

N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2560895
CAS No.: 898415-76-4
M. Wt: 489.61
InChI Key: YUKCUKMNIVIPCI-UHFFFAOYSA-N
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Description

“N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide” is a complex organic compound. It contains a fluorobenzyl group, an oxalamide group, and a mesitylsulfonyl piperidin-2-yl group .

Scientific Research Applications

  • Quantum Chemical and Molecular Dynamic Simulation Studies : Research on piperidine derivatives, including those with fluorobenzyl and sulfonyl groups, focused on their properties as corrosion inhibitors for iron. These studies involved quantum chemical calculations and molecular dynamics simulations to understand their adsorption and inhibition behaviors (Kaya et al., 2016).

  • Functionalization of C60 with N-Fluorobenzenesulfonimide : A study demonstrated the reaction of N-fluorobenzenesulfonimide (NFSI) with C60, exploring the resulting product as a precursor for various bisfullerene adducts. NFSI acted as an oxidant in reactions with cyclic amines (Li, Lou, & Gan, 2015).

  • Radiosynthesis of NR2B-Selective NMDA Receptor Antagonist : Research involved the synthesis of a compound with a structure including fluorobenzyl and piperidine, aiming to image NR2B NMDA receptors via positron emission tomography. The study focused on the compound's synthesis and properties (Labas et al., 2009).

  • Na+/Ca2+ Exchange Inhibition by a Piperidine Derivative : A study on a piperidine derivative demonstrated its potential as a Na+/Ca2+ exchange inhibitor, offering insights into its interaction with NCX-transfectants and its potential as a neuroprotective drug (Iwamoto & Kita, 2006).

  • Insecticidal Activity of a Novel Compound : Research on flubendiamide, a compound with a sulfonyl group, highlighted its strong insecticidal activity, especially against lepidopterous pests, offering a potential novel mode of action for pest control (Tohnishi et al., 2005).

  • Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors : A series of compounds were designed and synthesized as potential inhibitors for Mycobacterium tuberculosis. These compounds, including thiazole-aminopiperidine hybrid analogues, demonstrated significant activity in vitro (Jeankumar et al., 2013).

  • Synthesis of Antimicrobial Compounds : A study focused on the synthesis and antimicrobial activity of N-substituted derivatives of a compound with a piperidin-4-yl group, indicating its potential as a lead for developing new antimicrobial agents (Khalid et al., 2016).

  • X-ray Structural Studies of AND-1184 : A structural investigation of AND-1184, containing a piperidinyl group, was conducted for its potential as an API in treating dementia. The study detailed its molecular structure and dynamic behaviors (Pawlak, Szczesio, & Potrzebowski, 2021).

  • RuII Arene Anticancer Catalysts : Research on RuII sulfonamidoethylenediamine complexes, with relevance to fluorobenzyl groups, investigated their potential in cancer treatment and transfer hydrogenation processes (Chen et al., 2018).

  • Structural Characterization of CCR5 Antagonists : A study focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which are relevant in HIV-1 infection prevention (Cheng De-ju, 2015).

Properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O4S/c1-17-14-18(2)23(19(3)15-17)34(32,33)29-13-7-6-9-21(29)11-12-27-24(30)25(31)28-16-20-8-4-5-10-22(20)26/h4-5,8,10,14-15,21H,6-7,9,11-13,16H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKCUKMNIVIPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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